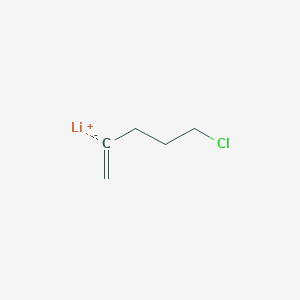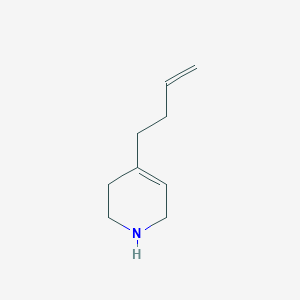
Acetic acid, dibromo, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, dibromo, 1-methylethyl ester is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.924 g/mol . This compound is characterized by the presence of two bromine atoms and an ester functional group, making it a versatile molecule in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a brominating agent. One common method is the reaction of acetic acid with isopropanol in the presence of bromine or a bromine-containing compound under acidic conditions. The reaction proceeds as follows:
CH3COOH+CH3CH(OH)CH3+Br2→CH3COOCH2CHBr2+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where acetic acid and isopropanol are fed into the reactor along with a brominating agent. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, dibromo, 1-methylethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding alcohol.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Hydrolysis: Acetic acid and isopropanol.
Reduction: Acetic acid and isopropanol.
Wissenschaftliche Forschungsanwendungen
Acetic acid, dibromo, 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of brominated pharmaceuticals.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Material Science: Employed in the preparation of brominated polymers and resins.
Wirkmechanismus
The mechanism of action of acetic acid, dibromo, 1-methylethyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The bromine atoms act as leaving groups in nucleophilic substitution reactions, while the ester group can be hydrolyzed to release acetic acid and isopropanol. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, bromo-, 1,1-dimethylethyl ester: Similar structure but with only one bromine atom.
Acetic acid, dibromo-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Acetic acid, dibromo, 1-methylethyl ester is unique due to the presence of two bromine atoms and an isopropyl ester group, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where dual bromination is required.
Eigenschaften
CAS-Nummer |
90380-58-8 |
|---|---|
Molekularformel |
C5H8Br2O2 |
Molekulargewicht |
259.92 g/mol |
IUPAC-Name |
propan-2-yl 2,2-dibromoacetate |
InChI |
InChI=1S/C5H8Br2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 |
InChI-Schlüssel |
VIGRSXFVWKMQLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
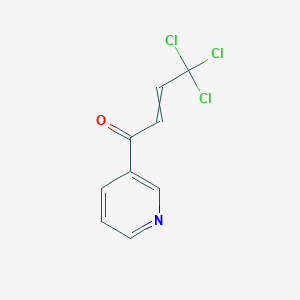
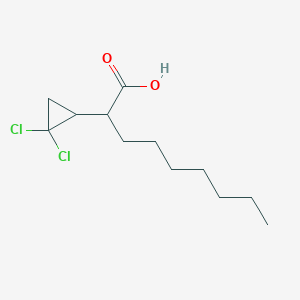
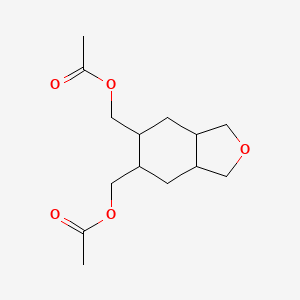
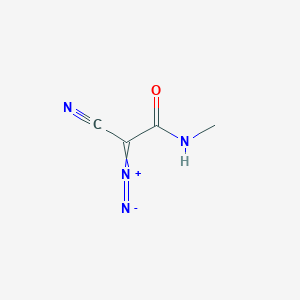
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
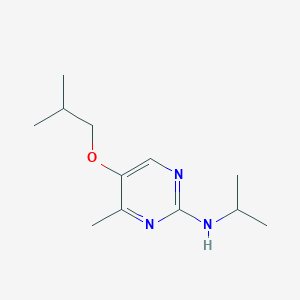
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
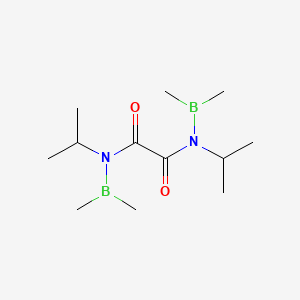
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
